Cas no 2361683-03-4 (N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide)

N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a specialized chemical compound featuring a piperidine scaffold with dual functionalization via tert-butylcarbamoyl and prop-2-enoyl groups. This structure confers potential utility in medicinal chemistry, particularly as a versatile intermediate for the synthesis of bioactive molecules. The tert-butylcarbamoyl moiety enhances steric and electronic properties, while the prop-2-enoyl group offers reactivity for further derivatization, such as Michael additions or polymerization. Its piperidine core contributes to conformational rigidity, which may improve binding affinity in target interactions. The compound’s well-defined stereochemistry and functional group compatibility make it suitable for applications in drug discovery and peptide mimetics.
N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide structure
2361683-03-4 structure
Product name:N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
CAS No:2361683-03-4
MF:C19H32N4O3
MW:364.482384681702
CID:5880135
PubChem ID:145889671

N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z1604753147
    • EN300-26575002
    • N-tert-butyl-4-[1-(prop-2-enoyl)piperidine-4-amido]piperidine-1-carboxamide
    • N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide
    • 2361683-03-4
    • Inchi: 1S/C19H32N4O3/c1-5-16(24)22-10-6-14(7-11-22)17(25)20-15-8-12-23(13-9-15)18(26)21-19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25)(H,21,26)
    • InChI Key: LRRXSLQDJKMRJE-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(C(C=C)=O)CC1)NC1CCN(C(NC(C)(C)C)=O)CC1

Computed Properties

  • Exact Mass: 364.24744090g/mol
  • Monoisotopic Mass: 364.24744090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.8Ų
  • XLogP3: 0.9

N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575002-0.05g
N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide
2361683-03-4 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide

N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide: A Comprehensive Overview

The compound with CAS No 2361683-03-4, known as N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which includes a piperidine ring system, a tert-butylcarbamoyl group, and a propenoic acid moiety. The combination of these structural elements contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders. The presence of the tert-butylcarbamoyl group in this compound suggests potential for modulating enzyme activity or receptor binding, making it a promising candidate for further investigation in therapeutic applications. Researchers have also explored the role of propenoic acid-containing compounds in anti-inflammatory and antioxidant therapies, further underscoring the versatility of this molecule.

The synthesis of N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the piperidine ring, the introduction of the tert-butylcarbamoyl group, and the incorporation of the propenoic acid moiety. These steps require precise control over reaction conditions to ensure high yield and purity of the final product.

In terms of biological activity, this compound has shown potential in preclinical studies as a modulator of various cellular pathways. For instance, recent research has demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, with promising results indicating its ability to reduce inflammatory markers.

The structural complexity of this compound also makes it an interesting subject for computational studies. Molecular modeling techniques have been employed to predict its binding affinity to various protein targets, providing valuable insights into its mechanism of action. These studies have revealed that the compound's tertiary amine group plays a critical role in stabilizing interactions with target proteins, while the propenoic acid moiety contributes to its hydrophobicity and membrane permeability.

From an industrial perspective, the synthesis and characterization of N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide represent significant advancements in chemical engineering. The development of efficient synthetic routes has not only improved production yields but also reduced environmental impact by minimizing waste generation. This aligns with current trends toward sustainable chemistry practices in the pharmaceutical industry.

In conclusion, N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide (CAS No 2361683-03-4) stands out as a multifaceted compound with diverse applications in drug discovery and chemical synthesis. Its unique structure and promising biological activities make it a valuable asset for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing modern medicine.

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